7-Bromo-4-hydroxy-2-phenylquinoline
CAS No.: 825620-24-4
Cat. No.: VC2364987
Molecular Formula: C15H10BrNO
Molecular Weight: 300.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825620-24-4 |
|---|---|
| Molecular Formula | C15H10BrNO |
| Molecular Weight | 300.15 g/mol |
| IUPAC Name | 7-bromo-2-phenyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C15H10BrNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
| Standard InChI Key | XRLIQZUPQOFEHG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Br |
Introduction
Molecular Properties
Chemical Identity
7-Bromo-4-hydroxy-2-phenylquinoline is characterized by its unique substitution pattern on the quinoline core. While direct information specific to this compound is limited, its molecular properties can be reasonably inferred from structurally related compounds. The molecular formula is likely C₁₅H₁₀BrNO, with a calculated molecular weight of approximately 300.15 g/mol, which would be identical to its positional isomer 8-Bromo-4-hydroxy-2-phenylquinoline.
Physical Properties
The physical properties of 7-Bromo-4-hydroxy-2-phenylquinoline can be estimated based on similar brominated quinoline derivatives. Considering the properties of 7-Bromo-2(1H)-quinolinone, which has a reported density of 1.7±0.1 g/cm³ and a boiling point of 408.6±25.0°C at 760 mmHg , 7-Bromo-4-hydroxy-2-phenylquinoline would likely exhibit comparable density values but a higher boiling point due to its additional phenyl substituent and increased molecular weight.
The compound would likely appear as a crystalline solid at room temperature, with solubility characteristics typical of quinoline derivatives—limited solubility in water but improved solubility in organic solvents such as dimethyl sulfoxide, dimethylformamide, and alcohols. The presence of the hydroxyl group at position 4 would enhance hydrogen bonding capabilities, potentially affecting crystal packing and solubility properties.
Structural Characteristics
The structural features of 7-Bromo-4-hydroxy-2-phenylquinoline include:
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A quinoline core with a nitrogen atom at position 1
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A bromine substituent at position 7 of the benzenoid ring
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A hydroxyl group at position 4
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A phenyl substituent at position 2
Drawing from the structural analysis of related compounds such as 7-Bromo-2-(4-chloro-phenyl)-quinoxaline, we can infer that the C-Br bond length in 7-Bromo-4-hydroxy-2-phenylquinoline would be approximately 1.90 Å, similar to the 1.901(4) Å reported for the related compound . The bond connecting the quinoline core to the phenyl substituent would likely measure around 1.49 Å, comparable to the C8-C9 bond length of 1.490(6) Å documented for the quinoxaline analog .
The three-dimensional arrangement of the molecule would likely feature the phenyl ring positioned nearly coplanar with the quinoline system, as observed in related structures where the dihedral angle between the aromatic rings approaches 180 degrees, indicating minimal torsional strain and maximized π-orbital overlap between the rings .
Synthesis Methods
Synthetic Routes
The synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline would likely employ methodologies similar to those used for other brominated quinoline derivatives. Based on established procedures for synthesizing quinoline compounds, several potential synthetic routes can be proposed:
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Modified Skraup Synthesis: Starting from 3-bromoaniline, this approach would involve cyclization with glycerol under acidic conditions, followed by introduction of the phenyl group at position 2 and hydroxylation at position 4.
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Conrad-Limpach Synthesis: This method would utilize 3-bromoaniline and a β-ketoester, such as ethyl benzoylacetate, to form the quinoline core with the required substitution pattern.
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Friedlander Synthesis: Reaction of 2-amino-4-bromobenzaldehyde with an appropriate phenylacetophenone derivative could yield the target compound after oxidation and selective hydroxylation.
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Direct Bromination: Starting from 4-hydroxy-2-phenylquinoline, selective bromination at position 7 could be achieved using appropriate brominating agents under controlled conditions.
Reaction Conditions
The specific reaction conditions for synthesizing 7-Bromo-4-hydroxy-2-phenylquinoline would depend on the chosen synthetic route. Generally, these syntheses would involve:
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Temperature Control: Reactions would typically be conducted at temperatures ranging from room temperature to 80-100°C, depending on the specific step and reagents involved .
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Solvent Selection: Common solvents would include toluene, methanol, dichloromethane, and dimethyl sulfoxide, selected based on the solubility of reagents and reaction requirements .
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Catalysts and Additives: Acid catalysts (such as triflic acid or sulfuric acid), bases (triethylamine, potassium hydroxide), and transition metal catalysts might be employed depending on the specific transformation .
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Reaction Time: Synthesis steps would typically require reaction times ranging from several hours to days, with monitoring to ensure completion and minimize formation of side products.
Purification Methods
Purification of the synthesized 7-Bromo-4-hydroxy-2-phenylquinoline would likely involve:
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Column Chromatography: Silica gel chromatography using appropriate solvent systems (e.g., mixtures of ethyl acetate and petroleum ether) would be the primary purification method .
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Recrystallization: Selective recrystallization from appropriate solvent mixtures to obtain pure crystalline material.
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Washing Procedures: Sequential washing with aqueous acid (e.g., 5% hydrochloric acid) and water to remove impurities and unreacted starting materials .
Chemical Reactivity
Types of Reactions
7-Bromo-4-hydroxy-2-phenylquinoline would be expected to participate in various chemical reactions typical of quinoline derivatives, particularly those influenced by its specific substitution pattern:
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Oxidation Reactions: The compound could undergo oxidation to form quinoline N-oxides, particularly at the nitrogen atom of the quinoline core.
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Reduction Reactions: Reduction of the quinoline core could yield tetrahydroquinoline derivatives, potentially with altered biological activities.
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Substitution Reactions: The bromine atom at position 7 represents an active site for nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
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Hydroxyl Group Reactions: The 4-hydroxyl group could participate in esterification, etherification, or other transformations typical of phenolic compounds.
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Metal Complexation: The nitrogen atom and hydroxyl group could coordinate with various metal ions to form stable complexes with potential applications in catalysis or medicinal chemistry.
Common Reagents and Conditions
The reactivity of 7-Bromo-4-hydroxy-2-phenylquinoline would be influenced by various reagents under specific conditions:
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Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate could facilitate N-oxidation of the quinoline nitrogen.
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Reducing Agents: Sodium borohydride or catalytic hydrogenation could reduce the quinoline core to tetrahydroquinoline derivatives.
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Nucleophiles: Various nucleophiles (amines, alcohols, thiols) could displace the bromine atom under appropriate conditions, potentially catalyzed by transition metals.
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Electrophiles: The hydroxyl group and aromatic rings could react with electrophiles under suitable conditions, leading to further functionalization.
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Metal Salts: Interaction with metal ions such as iron, copper, or zinc could form coordination complexes with unique properties.
Major Products
The major products formed from reactions of 7-Bromo-4-hydroxy-2-phenylquinoline would depend on the specific reaction conditions employed:
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N-oxidation would yield the corresponding quinoline N-oxide, with altered electronic properties and biological activity profile.
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Reduction could produce various reduced forms, including 7-bromo-4-hydroxy-2-phenyl-1,2,3,4-tetrahydroquinoline, with different conformational preferences and pharmacological properties.
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Nucleophilic substitution at the 7-position would replace the bromine with various nucleophiles, creating a series of 7-substituted-4-hydroxy-2-phenylquinoline derivatives.
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Esterification or etherification of the 4-hydroxyl group would yield corresponding esters or ethers with modified physicochemical properties.
Biological Activity
Antimicrobial Properties
Based on the documented activities of similar quinoline derivatives, 7-Bromo-4-hydroxy-2-phenylquinoline would likely exhibit antimicrobial activity against various bacterial strains. The positional isomer 8-Bromo-4-hydroxy-2-phenylquinoline has demonstrated efficacy against Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics. The antimicrobial activity of 7-Bromo-4-hydroxy-2-phenylquinoline might differ somewhat due to the altered position of the bromine atom, which could influence the compound's interaction with microbial targets.
The mechanism of antibacterial action would likely involve inhibition of enzymes involved in bacterial cell wall synthesis, disruption of membrane integrity, or interference with essential metabolic pathways in microorganisms.
Other Biological Effects
Additional biological activities that 7-Bromo-4-hydroxy-2-phenylquinoline might exhibit include:
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Enzyme Inhibition: The compound could act as an inhibitor of various enzymes, particularly those involving metal ions, due to its potential chelating properties.
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Metal Ion Chelation: The presence of the 4-hydroxyl group and quinoline nitrogen would confer metal-chelating abilities, which could be relevant for applications in treating metal overload conditions or as antioxidants.
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Antioxidant Activity: The hydroxyl group at position 4 could contribute to free radical scavenging activity, potentially providing protection against oxidative stress.
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Anti-inflammatory Effects: Many quinoline derivatives exhibit anti-inflammatory properties, suggesting 7-Bromo-4-hydroxy-2-phenylquinoline might also possess such activity.
Structure-Activity Relationships
The specific biological activities of 7-Bromo-4-hydroxy-2-phenylquinoline would be influenced by its unique structural features:
Research Applications
Chemical Applications
7-Bromo-4-hydroxy-2-phenylquinoline would find applications in various chemical contexts:
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Synthetic Intermediate: The compound could serve as a valuable building block for synthesizing more complex quinoline derivatives with diverse substitution patterns.
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Catalyst Development: Its potential metal-chelating properties could be exploited in the development of novel catalysts for organic transformations.
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Structure-Activity Relationship Studies: The compound would contribute to comprehensive structure-activity relationship analyses of quinoline derivatives, helping to identify optimal substitution patterns for specific applications.
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Coordination Chemistry: The nitrogen atom and hydroxyl group provide coordination sites for studying metal complexes with potential applications in materials science and catalysis.
Biological Applications
In biological research, 7-Bromo-4-hydroxy-2-phenylquinoline could be employed in various studies:
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Antimicrobial Research: The compound could serve as a probe for investigating mechanisms of antimicrobial action and bacterial resistance.
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Cancer Research: Its potential antiproliferative properties make it valuable for studying cancer cell biology and developing novel anticancer strategies.
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Enzyme Inhibition Studies: The compound could be used to investigate enzyme function and regulation through selective inhibition.
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Metal Homeostasis: Its metal-chelating properties could be exploited in studies of metal ion trafficking and homeostasis in biological systems.
Medicinal Applications
The potential medicinal applications of 7-Bromo-4-hydroxy-2-phenylquinoline include:
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Antibiotic Development: The compound could serve as a lead structure for developing novel antibiotics active against resistant bacterial strains.
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Anticancer Drug Development: Its potential antiproliferative activity could be optimized to develop targeted anticancer therapies.
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Anti-inflammatory Agents: If the compound exhibits anti-inflammatory properties, it could be developed for treating inflammatory conditions.
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Chelation Therapy: The metal-binding capabilities might be exploited for treating metal overload disorders or heavy metal poisoning.
Comparative Analysis
Comparison with Similar Quinoline Derivatives
The following table presents a comparative analysis of 7-Bromo-4-hydroxy-2-phenylquinoline with structurally related quinoline derivatives:
Structure-Activity Correlations
The position of substituents on the quinoline core significantly influences biological activity profiles. The following correlations can be drawn:
These structure-activity correlations suggest that 7-Bromo-4-hydroxy-2-phenylquinoline would exhibit biological activities similar to but distinct from its positional isomers, with specific properties determined by the unique arrangement of substituents.
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